1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole
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Overview
Description
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is a synthetic organic compound that features a trifluoromethylsulfanyl group attached to a pyrrolidine ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethylsulfanyl Group: This step often involves the use of trifluoromethylthiolating agents under controlled conditions.
Attachment to the Imidazole Ring: The final step involves linking the pyrrolidine derivative to an imidazole ring, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-triazole: Contains a triazole ring instead of an imidazole ring.
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-tetrazole: Features a tetrazole ring in place of the imidazole ring.
Uniqueness
1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[3-(trifluoromethylsulfanyl)pyrrolidin-1-yl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3S/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKBNRLCPOYZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SC(F)(F)F)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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